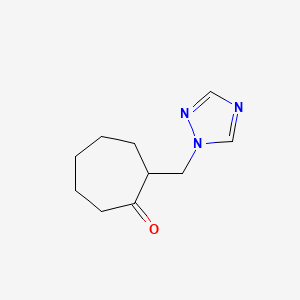

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a cycloheptanone ring substituted with a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms .

Métodos De Preparación

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone typically involves the reaction of cycloheptanone with 1H-1,2,4-triazole in the presence of a suitable base . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone can be compared with other similar compounds, such as:

4-(1H-1,2,4-triazol-1-ylmethyl)aniline: This compound also contains a triazole ring but is substituted with an aniline group instead of a cycloheptanone ring.

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone: Similar to the compound but with a cyclohexanone ring instead of a cycloheptanone ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the triazole ring, which imparts distinct chemical and biological properties .

Actividad Biológica

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone is a compound that belongs to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₀H₁₅N₃O

- CAS Number : 313276-51-6

- MDL Number : MFCD00600399

- Hazard Information : Irritant

Biological Activity Overview

The biological activity of this compound has been investigated through various studies highlighting its potential therapeutic applications.

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In a study evaluating several triazole derivatives, including those structurally related to this compound, it was found that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound ID | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 60 | 50 |

| 3b | 44 | 30 |

| 3c | 55 | 40 |

The strongest effects were observed with compounds containing specific substituents on the triazole ring that enhanced their anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a comparative analysis revealed that certain triazole derivatives had lower minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli than standard antibiotics .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound ID | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| Compound A | 0.125 | 0.25 |

| Compound B | 0.5 | 0.75 |

Anticancer Activity

Emerging evidence suggests that triazole derivatives may possess anticancer properties. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study: Anticancer Effect of Triazole Derivatives

A study investigated the effects of several triazole derivatives on human cancer cell lines. The findings demonstrated that certain modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells.

Table 3: Cytotoxicity Data on Cancer Cell Lines

| Compound ID | IC50 (μM) in MCF7 Cells | IC50 (μM) in HeLa Cells |

|---|---|---|

| Compound X | 10 | 15 |

| Compound Y | 5 | 8 |

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)cycloheptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZHFCHBRPGRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398139 |

Source

|

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313276-51-6 |

Source

|

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.